5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-3-11-28(25,26)23-10-4-5-14-6-8-16(13-18(14)23)22-20(24)17-12-15(21)7-9-19(17)27-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFREOFXDQOFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.0 g/mol. The structure features a chloro group, a methoxy group, and a sulfonamide functionality attached to a tetrahydroquinoline moiety. These functional groups suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a TRPM8 antagonist . TRPM8 (Transient Receptor Potential Melastatin 8) is a receptor involved in thermosensation and nociception, suggesting that this compound may have implications in pain management and the treatment of inflammatory conditions .
Key Biological Activities
Synthesis and Evaluation Studies
Research has focused on synthesizing derivatives of the compound to evaluate their biological efficacy. For instance:
- A study synthesized various benzamide derivatives and assessed their anti-proliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential anticancer properties .
Interaction Studies
Interaction studies involving docking simulations have shown how the compound interacts with amino acids at the active sites of target proteins. These studies are crucial for understanding the pharmacodynamics of the compound and optimizing its therapeutic efficacy.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | TRPM8 antagonist | Modulation of thermosensation |
| Related Benzamide Derivatives | Antibacterial | Inhibition of bacterial growth |
| Acetylcholinesterase Inhibitors | Neuroprotective | AChE inhibition |
Pharmacological Applications
The unique structural features of this compound suggest several pharmacological applications:
- Pain Relief : As a TRPM8 antagonist, it could be developed into a therapeutic agent for managing chronic pain conditions.
- Antimicrobial Agents : Given its potential antibacterial properties, further exploration could lead to new treatments for bacterial infections.
- Cognitive Enhancement : Its ability to inhibit AChE may position it as a candidate for treating cognitive decline associated with diseases like Alzheimer's.
Comparison with Similar Compounds
Sulfonamide-Pyridine Derivatives (Compounds 15a and 15b)
Compound 15a :
- Structure : 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide.
- Key Difference: Replaces the propane-1-sulfonyl-tetrahydroquinoline group with a pyridin-2-ylsulfamoyl-phenyl moiety. This substitution likely reduces steric bulk, enhancing enzyme accessibility but decreasing metabolic stability compared to the target compound .
Compound 15b :
- Structure : 5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide.
- Activity : Acetylcholinesterase inhibitor (anti-Alzheimer's activity).
- Key Difference : The pyridin-3-ylsulfamoyl group alters electronic properties, favoring interaction with acetylcholinesterase over carbohydrate-metabolizing enzymes .
Ethylsulfonyl-Tetrahydroquinoline Derivative (CAS 946327-56-6)
- Structure: 5-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide.
- Molecular Weight : 429.0 (vs. ~453 for the target compound).
- Key Differences: Ethylsulfonyl group (vs. propane-1-sulfonyl): Shorter alkyl chain may reduce lipophilicity and plasma protein binding. Benzenesulfonamide (vs.
Furan-Carbonyl-Tetrahydroisoquinoline Derivative (CAS 955724-39-7)
- Structure: 5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide.
- Molecular Weight : 446.7.
- Key Differences: Furan-2-carbonyl group introduces aromatic heterocyclic character, which may enhance π-π stacking interactions. Tetrahydroisoquinoline scaffold (vs. tetrahydroquinoline): Altered ring structure could modulate blood-brain barrier penetration .
Furan-Carbonyl-Tetrahydroquinoline Derivative
- Structure: 5-Chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide.
- Key Differences: Replaces propane-1-sulfonyl with a furan-2-carbonyl group.
Structural and Pharmacological Implications
Substituent Effects on Activity
- Sulfonyl vs. Carbonyl Groups : Sulfonyl groups (e.g., propane-1-sulfonyl) enhance metabolic stability and may prolong half-life compared to carbonyl-containing analogs .
- Alkyl Chain Length : Propane-1-sulfonyl (C3) in the target compound likely offers a balance between lipophilicity and solubility compared to ethyl (C2) or methyl groups.
Scaffold Modifications
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The positional isomerism in the tetrahydroisoquinoline derivative (CAS 955724-39-7) may alter binding to neurological targets due to spatial differences in the fused ring system .
Preparation Methods
Sulfonylation of 1,2,3,4-Tetrahydroquinolin-7-amine
The foundational step involves introducing the propane-1-sulfonyl group to the tetrahydroquinoline scaffold. This is achieved via sulfonylation of 1,2,3,4-tetrahydroquinolin-7-amine using propane-1-sulfonyl chloride under controlled conditions.
Procedure :
-
Reactants : 1,2,3,4-Tetrahydroquinolin-7-amine (1.0 equiv), propane-1-sulfonyl chloride (1.2 equiv).
-
Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.
Mechanism :
The amine acts as a nucleophile, attacking the electrophilic sulfur in propane-1-sulfonyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction forward.
Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Amide Bond Formation with 5-Chloro-2-Methoxybenzoic Acid
The sulfonylated intermediate is coupled with 5-chloro-2-methoxybenzoic acid to form the final benzamide. Two primary methods are employed:
Acid Chloride Method
Steps :
-
Activation : Convert 5-chloro-2-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene.
-
Coupling : React the acid chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in DCM with pyridine as a base.
Conditions :
Carbodiimide-Mediated Coupling
Reagents :
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Solvent: Dimethylformamide (DMF) at 0°C.
Advantages :
-
Avoids handling corrosive SOCl₂.
-
Higher functional group tolerance.
Yield : 65–70% after HPLC purification.
Optimization of Reaction Conditions
Solvent Effects on Sulfonylation
Comparative studies reveal solvent polarity significantly impacts sulfonylation efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 98 |
| Tetrahydrofuran | 7.52 | 72 | 95 |
| Acetonitrile | 37.5 | 68 | 90 |
DCM maximizes yield due to optimal nucleophilicity stabilization.
Temperature Control in Amide Formation
The acid chloride method requires strict temperature control to minimize side reactions:
-
0–5°C : Prevents racemization and over-reactivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity under isocratic conditions (acetonitrile:water 65:35, 1.0 mL/min).
Comparative Analysis of Synthetic Methods
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield (%) | 70–75 | 65–70 |
| Reaction Time (h) | 3–4 | 12–18 |
| Byproducts | <5% | <8% |
| Scalability | Excellent | Moderate |
The acid chloride method is preferred for industrial-scale synthesis due to shorter reaction times and higher yields.
Q & A
Q. How can researchers optimize the synthesis of 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:
- Temperature Control : Maintain precise temperatures during sulfonylation (e.g., 0–5°C for sulfonyl chloride coupling) to minimize side reactions .
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or organocatalysts to enhance regioselectivity in tetrahydroquinoline functionalization.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (using DCM/methanol) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 463.12 for C₂₂H₂₄ClN₂O₄S) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and sulfonyl group orientation .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy (λmax ~280 nm). Compare with analogs (e.g., propane-1-sulfonyl vs. methanesulfonyl derivatives) to assess substituent effects .
- Stability Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in target binding assays?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs with modified sulfonyl (e.g., ethanesulfonyl) or methoxy groups. Test inhibitory activity in enzyme assays (e.g., kinase or protease targets) .
- Molecular Docking : Use AutoDock Vina to model interactions between the tetrahydroquinoline core and ATP-binding pockets. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 inhibition. Prioritize derivatives with logP < 3.5 and low hepatotoxicity risk .
- Reaction Path Search : Use density functional theory (DFT) to simulate sulfonylation transition states and optimize reaction barriers (<20 kcal/mol) for scalable synthesis .
Q. How should researchers address contradictions in reported biological activity data for sulfonamide-containing analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, normalizing IC₅₀ values across cell lines (e.g., HeLa vs. HEK293).
- Experimental Replication : Standardize assay conditions (e.g., 10% FBS, 48-hour incubation) to isolate substituent-specific effects (e.g., chloro vs. methoxy positional isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
